3-Methanesulfonylthiophen-2-amine
Description
Significance of Thiophene (B33073) and 2-Aminothiophene Scaffolds in Chemical Research
Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.gov This is attributed to its structural versatility and its ability to mimic a phenyl ring in biological systems, a concept known as bioisosterism. cognizancejournal.com The thiophene nucleus is a component of numerous FDA-approved drugs with a wide range of applications, including as anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. nih.govnih.gov Its reactivity, which is greater than that of benzene (B151609) towards electrophilic substitution, allows for the synthesis of a vast library of derivatives. nih.gov
The 2-aminothiophene scaffold is a particularly valuable building block, or synthon, in organic synthesis. nih.gov These compounds are precursors to a variety of fused heterocyclic systems and exhibit a broad spectrum of pharmacological activities themselves, including antimicrobial, anticancer, and anti-inflammatory properties. pnrjournal.comresearchgate.net The development of efficient synthetic methods, most notably the Gewald reaction, has made a wide array of substituted 2-aminothiophenes readily accessible for research. nih.govpnrjournal.com
Table 1: Examples of Thiophene-Containing Drugs and their Applications
| Drug Name | Therapeutic Application |
|---|---|
| Suprofen | Anti-inflammatory nih.gov |
| Ticlopidine | Antiplatelet researchgate.net |
| Clopidogrel | Antiplatelet researchgate.net |
| Olanzapine | Antipsychotic nih.gov |
| Raltitrexed | Anticancer nih.gov |
| Zileuton | Anti-asthma nih.govresearchgate.net |
Overview of the Methanesulfonyl Group in Organic Structures
The methanesulfonyl group, commonly known as the mesyl group (CH₃SO₂-), is a functional group with significant utility in organic synthesis. ontosight.ai It is derived from methanesulfonic acid and is typically introduced into a molecule using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. proprep.comwikipedia.org
Key characteristics of the methanesulfonyl group include:
Excellent Leaving Group: The mesylate anion is very stable, making the mesyl group an excellent leaving group in nucleophilic substitution and elimination reactions. ontosight.aichemeurope.com
Protecting Group: It can serve as a protecting group for alcohols and amines, being stable to acidic conditions and removable under specific reducing conditions. ontosight.aiwikipedia.orgarkema.com
Electrophilicity: The sulfur atom in the methanesulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. wikipedia.org
Stability: Methanesulfonamides, formed by the reaction of methanesulfonyl chloride with amines, are very stable to both acidic and basic conditions. wikipedia.orgchemeurope.com
The presence of the electron-withdrawing methanesulfonyl group can significantly influence the chemical properties and reactivity of the molecule to which it is attached. ontosight.ai
Position of 3-Methanesulfonylthiophen-2-amine within Substituted Thiophene Derivatives
The amine group at the 2-position is a key feature of the biologically active 2-aminothiophene scaffold. nih.gov The methanesulfonyl group at the adjacent 3-position, being strongly electron-withdrawing, is expected to modulate the electronic properties of the thiophene ring and the reactivity of the amino group. Research into related compounds, such as 2-amino-3-arylsulfonylthiophenes, has shown that this substitution pattern can lead to significant biological activity. nih.gov For instance, certain 2-amino-3-(arylsulfonyl)thiophenes have demonstrated moderate and selective activity against HIV-1, while related amide derivatives have shown activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov This suggests that the combination of an amino group at C2 and a sulfonyl group at C3 of the thiophene ring is a promising arrangement for the development of new therapeutic agents.
Historical Context and Emergence of Research Interest in Aminothiophenes
The history of thiophene chemistry began in 1882 with its discovery by Viktor Meyer as an impurity in benzene. nih.gov For a considerable time, research focused on the fundamental properties and reactions of the parent heterocycle.
The field of aminothiophenes, particularly 2-aminothiophenes, gained significant momentum with the advent of the Gewald reaction in the 1960s. pnrjournal.comresearchgate.net This multicomponent reaction provides a versatile and straightforward method for the synthesis of polysubstituted 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base. researchgate.net The accessibility of these scaffolds through the Gewald reaction and other synthetic methods has led to an explosion of research into their chemical and biological properties. nih.govpnrjournal.com Consequently, 2-aminothiophenes are now widely recognized for their potential in drug discovery and materials science. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-10(7,8)4-2-3-9-5(4)6/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQZIFKSJDMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86191-70-0 | |
| Record name | 3-methanesulfonylthiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methanesulfonylthiophen 2 Amine
Direct Synthesis Routes
Direct synthesis routes aim to construct the 3-methanesulfonylthiophen-2-amine scaffold in a single or a few sequential steps, often through multicomponent reactions. These methods are highly valued for their efficiency and atom economy.
Strategies Involving Sulfur, Enamines, and Nitriles
The direct construction of the 2-aminothiophene ring system can be achieved through reactions that bring together a sulfur source, an enamine or its precursor, and a nitrile component. While a direct synthesis of this compound using this specific combination of functionalities is not extensively documented, the underlying principles of thiophene (B33073) synthesis suggest its plausibility. The key challenge lies in the incorporation of the methanesulfonyl group at the 3-position during the ring formation.
Application of Gewald Reaction and its Modified Protocols for Thiophene Ring Formation
The Gewald reaction stands as a cornerstone in the synthesis of 2-aminothiophenes. nih.govwikipedia.orgresearchgate.net This versatile multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. wikipedia.orgresearchgate.net The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the polysubstituted 2-aminothiophene. wikipedia.org
A common and well-established precursor that can be synthesized via the Gewald reaction is 2-amino-3-cyanothiophene. nih.govresearchgate.net This is typically achieved by reacting a suitable carbonyl compound, malononitrile, and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. organic-chemistry.org Microwave irradiation has been shown to be beneficial, often leading to improved reaction yields and shorter reaction times. wikipedia.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Ketone/Aldehyde, Malononitrile, Sulfur | Base (e.g., Morpholine, Triethylamine) | 2-Aminothiophene-3-carbonitrile | nih.govorganic-chemistry.org |
| Acetophenone, Malononitrile, Sulfur | Morpholine, solvent-free, room temp. | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | organic-chemistry.org |
| Ketones, Malononitrile, Sodium Polysulfide | Water, Ultrasound | 2-Aminothiophene-3-carbonitriles | researchgate.net |
This table presents examples of Gewald reactions for the synthesis of 2-aminothiophene precursors.
The direct incorporation of a methanesulfonyl group at the 3-position during a Gewald-type reaction is not a standard transformation and would likely require a specifically designed activated methylene (B1212753) compound bearing a methanesulfonyl moiety.
Introduction of the Methanesulfonyl Moiety via Sulfonylation Reactions
While direct sulfonylation of an unsubstituted thiophene at the 3-position during its formation is challenging, post-cyclization sulfonylation of a 2-aminothiophene derivative is a conceivable strategy. However, the direct sulfonation of a 2-aminothiophene presents challenges due to the reactivity of the amino group. Protection of the amino group would likely be necessary before carrying out a sulfonylation reaction.
Multistep Synthetic Pathways
Multistep syntheses offer a more controlled and often more practical approach to complex substituted thiophenes like this compound. These pathways typically start with a pre-formed thiophene ring that is sequentially functionalized.
Synthesis from Precursors with Pre-existing Thiophene Core
A plausible multistep route to this compound could commence with a thiophene derivative that already contains a group at the 3-position that can be converted into a methanesulfonyl group. A key intermediate in such a pathway could be 2-amino-3-cyanothiophene, synthesized via the Gewald reaction as previously described. nih.gov
The conversion of the 3-cyano group to a methanesulfonyl group is a non-trivial transformation and would likely proceed through several steps:
Reduction of the cyano group to a thiomethyl group: This transformation is a critical and challenging step.
Oxidation of the thiomethyl group: The resulting 3-thiomethylthiophen-2-amine could then be oxidized to the target this compound. This oxidation would need to be selective to avoid over-oxidation or reaction with the amino group. Protection of the amino group, for instance, by acylation, might be required before the oxidation step.
Alternatively, a pathway could start with a 3-halothiophene derivative. The methanesulfonyl group could be introduced via nucleophilic substitution with a methanethiolate (B1210775) salt followed by oxidation.
Amination Strategies at the 2-Position of Thiophenes
An alternative multistep approach involves the synthesis of a thiophene ring that already bears the methanesulfonyl group at the 3-position, followed by the introduction of the amino group at the 2-position.
A potential route could involve the synthesis of a 2-halo-3-methanesulfonylthiophene. The subsequent amination of this intermediate would be a key step. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for the formation of carbon-nitrogen bonds with aryl halides and has been successfully applied to thiophene systems. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. wikipedia.org The use of ammonia (B1221849) or an ammonia equivalent would be necessary to introduce the primary amino group.
| Aryl Halide | Amine | Catalyst/Ligand/Base | Product | Reference |
| 2-Halo-3-methanesulfonylthiophene | Ammonia (or equivalent) | Pd catalyst, phosphine ligand, base | This compound | wikipedia.org (general methodology) |
| Aryl Bromides | Secondary Amines | [Pd(allyl)Cl]2, XPhos, NaOtBu | N-Aryl amines | purdue.edursc.org (illustrative examples) |
This table illustrates the general principle of the Buchwald-Hartwig amination, a potential strategy for the synthesis of the target compound.
Another strategy could involve the synthesis of 2-nitro-3-methanesulfonylthiophene. The nitro group can serve as a precursor to the amino group. The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).
Functionalization at the 3-Position with a Methanesulfonyl Group
A plausible and versatile approach to the synthesis of this compound involves the introduction of the methanesulfonyl group at the 3-position of a suitably protected 2-aminothiophene precursor. This strategy often necessitates a multi-step sequence to ensure regioselectivity and compatibility with the existing amino group.
One potential pathway commences with a readily available 2-aminothiophene. To prevent unwanted side reactions, the amino group is typically protected with a suitable protecting group, such as an acetyl or trifluoroacetyl group. The resulting N-acylated 2-aminothiophene can then undergo electrophilic substitution at the 3-position.
A key intermediate in this approach is thiophene-3-sulfonyl chloride. While the direct sulfonation of N-acyl-2-aminothiophene can be challenging, an alternative route involves the halogenation of the protected aminothiophene at the 3-position, for instance, using N-bromosuccinimide to introduce a bromine atom. This 3-bromo derivative can then be subjected to a metal-catalyzed coupling reaction with a sulfinate salt, such as sodium methanesulfinate, to install the methanesulfonyl group. The final step would involve the deprotection of the amino group to yield the target compound.
Another viable method involves the direct sulfonylation of a thiophene precursor prior to the introduction of the amino group. For instance, 3-methoxythiophene (B46719) can be chlorosulfonated to produce 3-methoxythiophene-2-sulfonyl chloride. prepchem.com This intermediate can then be converted to the corresponding sulfonamide, followed by subsequent chemical transformations to introduce the amino group at the 2-position, although this latter step can be complex.
A study on the synthesis of 2-amino-3-arylsulfonylthiophenes demonstrated the successful synthesis of related compounds through the reaction of an α-cyano-β-arylsulfonylacetamide with elemental sulfur in the presence of a base. nih.gov This suggests that a similar approach using an active methylene compound bearing a methanesulfonyl group could be a direct route to the target molecule.
| Precursor | Reagents and Conditions | Intermediate/Product | Yield | Reference |
| 3-(2-Methoxyethyl)thiophene | Chlorosulfonic acid, -15°C to -10°C, CH₂Cl₂ | 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride | Not specified | prepchem.com |
| 2-Aminothiophene | Acetic anhydride (B1165640) | N-(Thiophen-2-yl)acetamide | High | General Knowledge |
| N-(Thiophen-2-yl)acetamide | N-Bromosuccinimide | N-(3-Bromothiophen-2-yl)acetamide | Moderate to High | General Knowledge |
| N-(3-Bromothiophen-2-yl)acetamide | Sodium methanesulfinate, Cu(I) catalyst | N-(3-(Methylsulfonyl)thiophen-2-yl)acetamide | Variable | Analogy |
| 2-Amino-3-(2-nitrophenylsulfonyl)thiophene | - | - | EC₅₀=3.8 µg/mL (anti-HIV-1 activity) | nih.gov |
Alternative Synthetic Approaches and Green Chemistry Considerations
Alternative synthetic strategies for this compound often focus on the construction of the thiophene ring itself, with the desired substituents incorporated during the cyclization process. The Gewald reaction is a prominent example of such an approach. umich.eduwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. umich.eduwikipedia.org
For the synthesis of this compound via a Gewald-type reaction, a key starting material would be an active methylene compound containing a methanesulfonyl group, such as methanesulfonylacetonitrile. The reaction of this compound with an appropriate aldehyde or ketone and elemental sulfur could, in principle, yield the desired 2-amino-3-methanesulfonylthiophene. The choice of the carbonyl component would determine the substitution at the 4- and 5-positions of the thiophene ring.
The synthesis of novel 3-acetyl-2-aminothiophenes has been successfully achieved using a modified Gewald reaction, highlighting the versatility of this method for introducing different functional groups at the 3-position. mdpi.com
In line with the principles of green chemistry, several modifications to traditional synthetic methods can be considered. The use of microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields. wikipedia.org Furthermore, the exploration of more environmentally benign solvents is a key aspect of green chemistry. While many syntheses of thiophene derivatives employ traditional organic solvents, research into the use of water or ionic liquids as reaction media is an active area of investigation for making these processes more sustainable. sciforum.net For instance, the Gewald synthesis has been performed using ionic liquids as solvents in combination with specific catalysts, with the potential for regeneration of the ionic liquid. umich.edu
The direct oxidative conversion of thiols to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and water offers a greener alternative to traditional methods that may use harsher reagents. organic-chemistry.org This approach could potentially be adapted for the synthesis of thiophene-based sulfonyl chloride intermediates.
| Reaction Type | Green Chemistry Consideration | Potential Advantage | Reference |
| Gewald Reaction | Microwave irradiation | Reduced reaction times, improved yields | wikipedia.org |
| Gewald Reaction | Use of ionic liquids as solvents | Potential for solvent recycling | umich.edu |
| Sulfonyl Chloride Synthesis | Oxidation of thiols with NCS/water | Milder and more environmentally friendly reagents | organic-chemistry.org |
Derivatization and Functionalization Strategies of 3 Methanesulfonylthiophen 2 Amine
Reactions at the Amine Nitrogen
The lone pair of electrons on the nitrogen atom of the primary amine in 3-Methanesulfonylthiophen-2-amine makes it a nucleophilic center, enabling a variety of bond-forming reactions. These reactions are fundamental in modifying the compound's structure to create new derivatives with potentially altered chemical and physical properties.
Acylation Reactions to Form N-Substituted Amides and Sulfonamides
Acylation is a key transformation for primary amines, leading to the formation of stable amide or sulfonamide linkages. This involves the reaction of the amine with acylating agents, which are typically derivatives of carboxylic or sulfonic acids.
The reaction of primary amines with acid chlorides or anhydrides is a well-established and efficient method for forming N-substituted amides. chemguide.co.ukcommonorganicchemistry.comchemguide.co.uk In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride or anhydride (B1165640). For acid chlorides, this is followed by the elimination of a chloride ion. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrogen chloride byproduct that is formed. commonorganicchemistry.com
The general reaction proceeds as follows:
R-COCl (Acid Chloride) + H₂N-R' → R-CONH-R' (N-substituted amide) + HCl
(R-CO)₂O (Acid Anhydride) + H₂N-R' → R-CONH-R' + R-COOH
While specific examples detailing the acylation of this compound are not prevalent in the reviewed literature, the general reactivity of primary amines suggests its capability to undergo these transformations. chemguide.co.ukcommonorganicchemistry.com The table below illustrates hypothetical products from the reaction of this compound with representative acid chlorides.
| This compound | Reactant | Hypothetical Product Name |
| Acetyl chloride | N-(3-methanesulfonylthiophen-2-yl)acetamide | |
| Benzoyl chloride | N-(3-methanesulfonylthiophen-2-yl)benzamide |
Primary amines react with sulfonyl chlorides, such as methanesulfonyl chloride, to form sulfonamides. nih.govorganic-chemistry.orgnih.gov This reaction is analogous to acylation with acid chlorides, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to scavenge the generated HCl. nih.gov The formation of a sulfonamide introduces a second sulfonyl group into the molecule, creating a di-sulfonated thiophene (B33073) derivative.
| Reactant 1 | Reactant 2 | Product Name |
| This compound | Methanesulfonyl chloride | N-(3-methanesulfonylthiophen-2-yl)methanesulfonamide |
Alkylation Reactions and Formation of Secondary, Tertiary, and Quaternary Amines
The nitrogen of a primary amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.commnstate.edu Achieving selective mono-alkylation can be challenging and may require specific strategies, such as using a large excess of the primary amine. mnstate.edu The synthesis of secondary and tertiary amines is often more effectively achieved through alternative methods like reductive amination. masterorganicchemistry.com
| Alkylating Agent | Expected Products (Mixture) |
| Methyl iodide | N-methyl-3-methanesulfonylthiophen-2-amine (Secondary), N,N-dimethyl-3-methanesulfonylthiophen-2-amine (Tertiary), (3-methanesulfonylthiophen-2-yl)trimethylammonium iodide (Quaternary) |
| Ethyl bromide | N-ethyl-3-methanesulfonylthiophen-2-amine (Secondary), N,N-diethyl-3-methanesulfonylthiophen-2-amine (Tertiary), (3-methanesulfonylthiophen-2-yl)triethylammonium bromide (Quaternary) |
Recent methodologies for N-alkylation of aminothiophenes under mild conditions have been developed, often involving N-protection followed by alkylation and deprotection, to overcome the challenge of polyalkylation. nih.gov
Formation of Schiff Bases and Imines
Primary amines condense with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.netrsc.orgnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of Schiff bases is a reversible reaction, and it is often carried out under conditions where water is removed to drive the equilibrium towards the product. mnstate.edu Thiophene-derived Schiff bases are a well-studied class of compounds. nih.govresearchgate.net
The general reaction is: R-CHO (Aldehyde) + H₂N-R' → R-CH=N-R' (Schiff base) + H₂O
The reaction of this compound with various aldehydes would yield a series of novel Schiff bases.
| Aldehyde Reactant | Hypothetical Schiff Base Product Name |
| Benzaldehyde | (E)-N-(3-methanesulfonylthiophen-2-yl)-1-phenylmethanimine |
| Salicylaldehyde | 2-(((E)-(3-methanesulfonylthiophen-2-yl)imino)methyl)phenol |
| Thiophene-2-carbaldehyde | (E)-N-(3-methanesulfonylthiophen-2-yl)-1-(thiophen-2-yl)methanimine |
Mannich Reactions and Aminoalkylation
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgnih.govnih.gov In the context of this compound as the amine component, it would react with an aldehyde and a suitable carbonyl compound (ketone or another aldehyde) to produce a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgyoutube.com
The reaction begins with the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.orgyoutube.com Since this compound is a primary amine, it possesses two reactive hydrogens on the nitrogen, which could potentially lead to the formation of bis-Mannich bases under certain conditions. nih.gov The Mannich reaction is a powerful tool for carbon-carbon bond formation and introducing an aminoalkyl group into a molecule. nih.govyoutube.com
N-Arylation and N-Heteroarylation
The introduction of aryl or heteroaryl substituents onto the amino group of this compound can significantly alter its electronic and steric properties. This transformation is commonly achieved through transition-metal-catalyzed cross-coupling reactions. While specific examples directly utilizing this compound are not extensively detailed in the provided search results, the general principles of N-arylation of amino-heterocycles are well-established.
Copper-catalyzed N-arylation, for instance, has been successfully employed for the coupling of various amines with aryl boronic acids. organic-chemistry.org Similarly, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can influence the reaction's scope and efficiency. For example, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the coupling of primary amines. wikipedia.org
A hypothetical N-arylation of this compound with an aryl halide (Ar-X) is depicted below:
Reaction Scheme: N-Arylation of this compound
In this reaction, "Ar" represents an aryl or heteroaryl group, and "X" is a halide (e.g., Br, I).
The reaction conditions would typically involve a palladium source like Pd(OAc)₂, a phosphine ligand such as Xantphos, and a base like cesium carbonate in a solvent such as dioxane, with heating. researchgate.net
Reactions on the Thiophene Ring System
The thiophene ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups.
Electrophilic Aromatic Substitution Patterns
The directing effects of the amino and methanesulfonyl groups on the thiophene ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino group is a potent activating and ortho-, para-directing group, while the methanesulfonyl group is a deactivating and meta-directing group. In the case of this compound, the powerful activating effect of the amino group at position 2 would likely dominate, directing incoming electrophiles to the C5 position.
However, the strongly acidic conditions often required for EAS reactions like nitration and sulfonation can lead to protonation of the amino group, converting it into a deactivating, meta-directing ammonium group. libretexts.orgyoutube.com To circumvent this, the amino group is often protected as an amide, which is less basic and still directs ortho- and para-substitution, albeit with reduced activating strength.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.commasterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). frontiersin.org
Nucleophilic Aromatic Substitution with Appropriate Leaving Groups
Nucleophilic aromatic substitution (SNA) on the thiophene ring of this compound would require the presence of a good leaving group, such as a halogen, at an activated position. fishersci.co.uk The presence of the electron-withdrawing methanesulfonyl group would activate the ring towards nucleophilic attack. nih.gov If a halogen were present at the C5 position, for example, it could potentially be displaced by a nucleophile.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. The subsequent departure of the leaving group restores the aromaticity of the ring. fishersci.co.ukyoutube.com
Cross-Coupling Reactions at Halogenated Thiophene Positions
Should the thiophene ring of this compound be halogenated, these positions become valuable handles for further functionalization via cross-coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. chemrxiv.orgrsc.org This reaction is a powerful method for forming carbon-carbon bonds. A halogenated derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-based substituents.
Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Entry | Halogenated Thiophene | Boronic Acid | Product |
| 1 | 5-Bromo-3-methanesulfonylthiophen-2-amine | Phenylboronic acid | 5-Phenyl-3-methanesulfonylthiophen-2-amine |
| 2 | 5-Iodo-3-methanesulfonylthiophen-2-amine | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-methanesulfonylthiophen-2-amine |
This table presents hypothetical examples of Suzuki-Miyaura coupling reactions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org If a halogenated derivative of this compound were subjected to a second amination reaction, a diamino-substituted thiophene could be synthesized. This would involve coupling the halogenated position with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net
Table 2: Hypothetical Buchwald-Hartwig Amination of a Halogenated this compound Derivative
| Entry | Halogenated Thiophene | Amine | Product |
| 1 | 5-Bromo-3-methanesulfonylthiophen-2-amine | Morpholine (B109124) | 3-Methanesulfonyl-5-(morpholin-4-yl)thiophen-2-amine |
| 2 | 5-Iodo-3-methanesulfonylthiophen-2-amine | Aniline | N⁵-Phenyl-3-methanesulfonylthiophene-2,5-diamine |
This table presents hypothetical examples of Buchwald-Hartwig amination reactions.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.org For a Sonogashira reaction to occur on the this compound scaffold, a halogen substituent is typically required on the thiophene ring, most commonly at the 4- or 5-position. The reaction generally proceeds under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which can also serve as the solvent. nih.gov
While direct Sonogashira coupling on an unsubstituted this compound is not documented, the reactivity of analogous 2-amino-3-halopyridines provides a strong indication of the feasibility of this transformation. For instance, 2-amino-3-bromopyridines have been successfully coupled with various terminal alkynes. researchgate.net The reaction conditions typically involve a palladium catalyst such as palladium(II) trifluoroacetate, a phosphine ligand like triphenylphosphine, and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. researchgate.net
It is important to note that the free amino group in this compound might interfere with the catalytic cycle. Therefore, protection of the amino group, for instance as an acetamide, may be necessary to achieve efficient coupling. The electron-withdrawing nature of the methanesulfonyl group is expected to activate the C-X bond towards oxidative addition to the palladium(0) center, a key step in the catalytic cycle.
Table 1: Representative Conditions for Sonogashira Coupling of a 2-Amino-3-halopyridine Analog
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 96 | researchgate.net |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂(2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 85 | researchgate.net |
This data is for an analogous heterocyclic system and is presented to illustrate typical reaction conditions.
Functionalization at the 4- and 5-Positions
Given the directing effects, the 5-position is the most likely site for electrophilic attack. To control the regioselectivity and to prevent potential side reactions with the amino group, it is often advantageous to protect the amine, for example, as an acetamide.
Halogenation: Halogenation of 2-aminothiophene derivatives can be achieved using various halogenating agents. For instance, the halogenation of 2-amino or 2-acetamido trifluoromethylbenzene derivatives has been successfully carried out, suggesting that similar transformations would be possible on the thiophene analog. acs.org
Nitration: Nitration of activated aromatic systems is a common electrophilic substitution. In the case of 2-amino-3-substituted thiophenes, nitration can be expected to occur at the 5-position. For example, 2-acetamido-3-arylsulfonylthiophenes have been nitrated at the 5-position. researchgate.net The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride.
Table 2: Electrophilic Substitution on Analogs of this compound
| Substrate | Reagent | Position of Substitution | Product | Reference |
| 2-Acetamido-3-arylsulfonylthiophene | HNO₃/Ac₂O | 5 | 2-Acetamido-3-arylsulfonyl-5-nitrothiophene | researchgate.net |
| 2-Aminotrifluoromethylbenzene | Cl₂ | 5 | 2-Amino-5-chlorotrifluoromethylbenzene | acs.org |
This data is for analogous systems and illustrates the expected regioselectivity.
Transformations of the Methanesulfonyl Group
The methanesulfonyl group is a robust and versatile functional group that can undergo several transformations, providing further avenues for the derivatization of this compound.
Reductive Transformations
The methanesulfonyl group can be reduced under specific conditions. Reductive desulfonylation, which involves the cleavage of a carbon-sulfur bond, can be achieved using various reducing agents. nih.gov Common reagents for this transformation include active metals like sodium amalgam or aluminum amalgam, as well as samarium(II) iodide. nih.gov These reactions typically lead to the replacement of the sulfonyl group with a hydrogen atom. The reduction of a sulfone can also be part of a larger synthetic strategy, such as in the Julia olefination, where a β-hydroxy sulfone is reductively eliminated to form an alkene. nih.gov
Enzymatic reductive cleavage of sulfones has also been reported, utilizing the strong reduction potential of radical S-adenosyl-l-methionine (SAM) enzymes. nih.gov
Oxidative Transformations
While the methanesulfonyl group is already in a high oxidation state, the thiophene ring itself can be susceptible to oxidation. Oxidation of thiophenes can lead to the formation of thiophene S-oxides or S,S-dioxides. researchgate.netwikipedia.org However, the presence of the electron-withdrawing methanesulfonyl group would likely make further oxidation of the thiophene sulfur more difficult compared to an unsubstituted thiophene. The reaction conditions for such oxidations typically involve strong oxidizing agents like peroxy acids.
Role as a Leaving Group or Activating Group
The methanesulfonyl group is a potent electron-withdrawing group and can act as an excellent leaving group in nucleophilic aromatic substitution (SNA_r) reactions. For the methanesulfonyl group to be displaced, the aromatic ring must be sufficiently activated by other electron-withdrawing groups, and the nucleophile must be strong.
In the context of this compound, the methanesulfonyl group at the 3-position could potentially be displaced by a nucleophile if the thiophene ring is further activated, for instance by the introduction of another strongly electron-withdrawing group at the 5-position. Computational studies on 2-methoxy-3-X-5-nitrothiophenes (where X can be SO₂CH₃) have shown that nucleophilic aromatic substitution with pyrrolidine (B122466) is a viable reaction pathway. nih.gov The reaction proceeds via a stepwise mechanism involving the formation of a Meisenheimer complex. libretexts.orglibretexts.org
The methanesulfonyl group also strongly activates the thiophene ring towards nucleophilic attack, making adjacent positions more electrophilic. nih.govnih.gov This activating effect is crucial for facilitating SNA_r reactions where a different leaving group on the ring is displaced. For example, a halogen at the 2-position would be highly activated towards nucleophilic substitution due to the presence of the 3-methanesulfonyl group.
Advanced Spectroscopic and Structural Elucidation Techniques
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Methanesulfonylthiophen-2-amine is expected to show characteristic absorption bands for the amine and sulfonyl groups.
N-H Stretching: The primary amine group (-NH₂) should exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. nih.govresearchgate.netnih.gov
S=O Stretching: The sulfonyl group (-SO₂) will display strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine is expected in the region of 1250-1360 cm⁻¹. researchgate.net
Thiophene (B33073) Ring Vibrations: The C-H and C=C stretching vibrations of the thiophene ring will also be present in the spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl | S=O Symmetric Stretch | 1140 - 1160 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
Note: These are expected ranges and may vary from experimental values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₅H₆N₂O₂S₂), the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. For instance, the loss of the methyl radical (•CH₃) from the sulfonyl group or the loss of SO₂ are plausible fragmentation pathways. The stability of the thiophene ring would likely lead to fragments containing this core structure. Analysis of these fragmentation patterns can provide further confirmation of the proposed structure.
Advanced Spectroscopic and Structural Elucidation of this compound
The following article delves into the advanced spectroscopic and structural elucidation techniques applicable to the chemical compound this compound. While specific experimental research on this particular molecule is not extensively available in publicly accessible literature, this report outlines the principles of key analytical methods and provides theoretical insights into its expected structural and spectroscopic characteristics.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. nih.gov This accuracy allows for the determination of the elemental formula of a compound, a critical step in its identification and characterization. nih.govscispace.com Instruments such as Time-of-Flight (ToF) analyzers, Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve the high resolution necessary for this purpose. nih.gov
For this compound, the theoretical exact mass can be calculated based on its elemental composition (C₅H₇NO₂S₂). The exact mass is derived from the sum of the masses of the most abundant isotopes of each element.
Theoretical Exact Mass Calculation for this compound (C₅H₇NO₂S₂)
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Sulfur (³²S) | 2 | 31.972071 | 63.944142 |
| Total Exact Mass | | | 177.002421 |
Experimentally, HRMS would be used to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which would be expected at approximately 178.010246 Da. The high accuracy of the measurement would allow for the confident confirmation of the elemental formula.
Tandem mass spectrometry (MS/MS) is an analytical technique where ions are fragmented and the resulting fragment ions are analyzed to provide structural information. wikipedia.org This method is invaluable for elucidating the structure of unknown compounds and for the quantitative analysis of known compounds in complex mixtures. wikipedia.orgnih.gov The fragmentation process is typically induced by collision with an inert gas, known as collision-induced dissociation (CID). wikipedia.org
While no specific MS/MS fragmentation data for this compound has been reported in the reviewed literature, a plausible fragmentation pathway can be predicted based on its structure. The primary amine and the methanesulfonyl group on the thiophene ring are expected to direct the fragmentation.
Predicted Fragmentation Pathway for this compound
Loss of the methyl radical (•CH₃): A common fragmentation for methanesulfonyl compounds, leading to the formation of a sulfonyl radical.
Loss of sulfur dioxide (SO₂): Cleavage of the C-S bond of the sulfonyl group can result in the loss of SO₂.
Cleavage of the thiophene ring: The thiophene ring can undergo various ring-opening and fragmentation pathways.
Loss of ammonia (B1221849) (NH₃): While less common for primary aromatic amines compared to aliphatic amines, it can occur. miamioh.edu
A detailed study would be required to confirm the exact fragmentation patterns and the relative abundances of the fragment ions.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The types of electronic transitions, such as σ → σ, n → σ, π → π, and n → π, are dependent on the functional groups present in the molecule. slideshare.net
For this compound, the presence of the thiophene ring (a π-conjugated system), the amino group (containing non-bonding electrons, n), and the sulfonyl group would influence its UV-Vis spectrum. The expected electronic transitions would likely be π → π* and n → π*. The thiophene ring itself is a chromophore, and the amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. The sulfonyl group, being an electron-withdrawing group, would also influence the electronic distribution and thus the absorption spectrum.
Without experimental data, the exact absorption maxima (λmax) cannot be specified. However, it is anticipated that the compound would exhibit significant absorption in the UV region of the electromagnetic spectrum.
A search of the available scientific literature did not yield any published X-ray crystal structures for this compound. Therefore, the following sections on detailed structural analysis are based on theoretical considerations and principles observed in related structures.
Without experimental crystallographic data, a definitive analysis of the conformation and torsion angles of this compound is not possible. Such an analysis would detail the rotational arrangement around the C-S bond of the sulfonyl group and the C-N bond of the amino group relative to the thiophene ring. Computational modeling could provide theoretical predictions of the most stable conformations.
The molecular structure of this compound, with its primary amine (-NH₂) and sulfonyl (-SO₂-) groups, suggests a high potential for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. These interactions would play a crucial role in the packing of the molecules in a crystal lattice. nih.gov However, without a determined crystal structure, the specific hydrogen bonding network and other intermolecular interactions cannot be described.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. The study of polymorphism is critical in fields such as pharmaceuticals. The existence of polymorphs for this compound has not been reported, and such a determination would require extensive experimental investigation.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and energetics of molecules.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 3-Methanesulfonylthiophen-2-amine would provide crucial information about its geometry, stability, and electronic properties.
Key parameters that would be determined include:
Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Total Energy and Stability: The molecule's total electronic energy, which can be used to compare its stability against other isomers or related compounds.
Atomic Charges: The partial charges on each atom, which can indicate sites susceptible to electrostatic interactions.
A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT calculation, is presented below. Please note that these are representative values and not the result of an actual calculation.
Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C2-N | 1.37 Å |
| C3-S(O2) | 1.75 Å | |
| S-O (avg) | 1.45 Å | |
| S-CH3 | 1.78 Å | |
| Bond Angle | N-C2-C3 | 125° |
| C2-C3-S(O2) | 120° | |
| Dihedral Angle | N-C2-C3-S(O2) | 15° |
Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
The single bonds in this compound, particularly around the sulfonyl and amine groups, allow for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis would identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.
A study in this area would map the potential energy surface by systematically rotating key dihedral angles and calculating the energy of each resulting structure. This would reveal the global minimum energy conformation and any other low-energy local minima.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.
For this compound, an FMO analysis would reveal:
HOMO: Likely localized on the electron-rich portions of the molecule, such as the aminothiophene ring, indicating the sites most susceptible to electrophilic attack.
LUMO: Expected to be distributed over the electron-withdrawing methanesulfonyl group, highlighting the regions prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.
An MEP map of this compound would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen atoms of the sulfonyl group and the lone pair of the nitrogen atom. These are sites that are attractive to electrophiles.
Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms of the amine group and the methyl group. These areas are susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their movements and interactions with their environment, such as a solvent.
An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal how the molecule behaves in a more realistic environment. This type of study would provide information on:
Conformational Dynamics: How the molecule transitions between different conformations over time.
Solvent Effects: How the presence of solvent molecules influences the preferred conformation and the dynamics of the molecule.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine group and solvent molecules, which can significantly impact the molecule's properties and interactions.
Prediction of Chemical Reactivity and Selectivity
Computational and theoretical chemistry offer powerful tools to predict the chemical reactivity and selectivity of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure and predict sites susceptible to electrophilic or nucleophilic attack.
Theoretical studies on analogous aminothiophene and thiophene (B33073) sulfonamide derivatives provide a strong basis for understanding the reactivity of this compound. ajrconline.orgmdpi.com DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. mdpi.com
The reactivity of this compound is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing methanesulfonyl group (-SO₂CH₃) attached to the thiophene ring. The amino group increases the electron density of the thiophene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the methanesulfonyl group strongly withdraws electron density, deactivating the ring towards electrophiles and making adjacent carbon atoms more susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals indicate the molecule's nucleophilic and electrophilic nature.
For aminothiophene derivatives, the HOMO is typically distributed over the thiophene ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is influenced by electron-withdrawing substituents. In the case of this compound, the LUMO is expected to be localized more towards the sulfonyl group and the adjacent carbon atoms of the thiophene ring, suggesting these as the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on similar thiophene sulfonamides can provide an estimate of this energy gap. mdpi.com
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a region of high electron density (red) around the amino group and the thiophene ring, particularly at the C5 position, making it a likely site for electrophilic substitution. Conversely, the area around the hydrogen atoms of the amino group and the sulfonyl group would exhibit a positive potential (blue), indicating sites for nucleophilic interaction.
Predicted Structural and Reactivity Parameters
Based on computational studies of structurally related thiophene sulfonamides, the following data can be predicted for this compound. mdpi.com
Table 1: Predicted Bond Lengths and Angles for this compound
| Parameter | Predicted Value |
| S₁–C₂ Bond Length (Å) | 1.73 - 1.75 |
| C₅–S₁ Bond Length (Å) | 1.73 - 1.75 |
| S(sulfonyl)–O Bond Length (Å) | ~1.46 |
| S(sulfonyl)–C₃ Bond Length (Å) | ~1.77 |
| C₂–N Bond Length (Å) | ~1.37 |
| S₁–C₂–C₃ Bond Angle (°) | 110.8 - 112.5 |
| C₄–C₅–S₁ Bond Angle (°) | 110.6 - 112.5 |
| O–S(sulfonyl)–O Bond Angle (°) | ~120 |
Note: These values are estimations based on similar reported structures and may vary in the actual molecule.
Table 2: Summary of Predicted Reactivity
| Feature | Predicted Characteristic | Implication for Reactivity |
| HOMO Distribution | Concentrated on the thiophene ring and amino group. | The ring and amino nitrogen are nucleophilic centers, susceptible to electrophilic attack. |
| LUMO Distribution | Concentrated on the sulfonyl group and adjacent ring carbons. | The sulfonyl sulfur and C3 are electrophilic centers, susceptible to nucleophilic attack. |
| MEP Negative Potential | Around the amino group and C5 position of the thiophene ring. | Most likely sites for electrophilic attack. |
| MEP Positive Potential | Around the sulfonyl group and amino hydrogens. | Most likely sites for nucleophilic attack or hydrogen bonding. |
| Net Atomic Charges | Negative charge on the nitrogen atom and C5; positive charge on the sulfonyl sulfur. | Confirms the nucleophilic and electrophilic sites predicted by FMO and MEP analysis. |
Mechanistic Studies of Chemical Transformations Involving 3 Methanesulfonylthiophen 2 Amine
Elucidation of Reaction Pathways
The chemical transformations of 3-methanesulfonylthiophen-2-amine and its analogues can be broadly categorized into reactions involving the nucleophilic amino group and electrophilic substitution on the thiophene (B33073) ring.
One of the fundamental reactions of the 2-amino group is acylation . For instance, the reaction of 2-aminothiophenes with acetic anhydride (B1165640) typically proceeds via a nucleophilic attack of the amino nitrogen on one of the carbonyl carbons of the anhydride. This is followed by the elimination of an acetate (B1210297) ion to form a protonated amide, which is then deprotonated to yield the final N-acetylated product. In the case of 3-acetyl-2-aminothiophene, refluxing with excess acetic anhydride for a short period, followed by quenching with water, results in the corresponding N-(3-acetyl-2-thienyl)acetamide in high yield. mdpi.com This pathway is expected to be similar for this compound.
Another significant reaction pathway is the cyclization of 2-aminothiophene derivatives to form fused heterocyclic systems. For example, the reaction of 2-aminothiophenes with quinones can lead to the formation of polycyclic structures. The reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) with 1,4-naphthoquinone (B94277) in refluxing DMF has been rationalized to proceed through a [4+2] cycloaddition (Diels-Alder reaction) followed by the elimination of hydrogen sulfide. This suggests that the thiophene ring itself can participate in cycloaddition reactions, a reactivity pattern that would be influenced by the substituents.
The synthesis of the 2-aminothiophene core itself, often achieved through the Gewald reaction , provides insight into potential reaction pathways. Computational studies on the Gewald reaction mechanism indicate that it is a thermodynamically controlled one-pot process. nih.govchemrxiv.org The reaction is initiated by a Knoevenagel-Cope condensation, which is then followed by the opening of the elemental sulfur ring to form polysulfide intermediates. nih.govchemrxiv.org The final step is the cyclization of a monosulfide intermediate, driven by the formation of the aromatic thiophene ring. nih.govchemrxiv.org This underlying synthetic pathway highlights the thermodynamic stability of the 2-aminothiophene scaffold.
Kinetic Studies and Rate Determining Steps
In acylation reactions , the nucleophilicity of the amine is a key factor. The methanesulfonyl group at the 3-position is strongly electron-withdrawing, which is expected to decrease the electron density on the 2-amino group through the thiophene ring. This reduction in nucleophilicity would likely slow down the initial nucleophilic attack on the acylating agent compared to an unsubstituted 2-aminothiophene. Therefore, the initial bond formation between the nitrogen and the carbonyl carbon is likely to be the rate-determining step.
In electrophilic aromatic substitution reactions, the rate-determining step is typically the formation of the sigma complex (or Wheland intermediate). The strong electron-withdrawing nature of the methanesulfonyl group deactivates the thiophene ring towards electrophilic attack. Conversely, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 3-substituted-2-aminothiophenes, the 5-position is the most likely site of electrophilic attack. The stability of the resulting sigma complex, and thus the reaction rate, will be a balance of these activating and deactivating effects.
Investigation of Transition State Structures
The investigation of transition state structures provides a deeper understanding of the reaction mechanism at a molecular level. While specific studies on this compound are absent, computational chemistry offers powerful tools to model these transient species.
For SN2 reactions where the amine acts as a nucleophile, such as in alkylation reactions, the transition state would involve a pentacoordinate carbon atom, with the nitrogen atom forming a partial bond and the leaving group's bond being partially broken. The geometry of this transition state would be influenced by steric and electronic factors.
In the context of electrophilic aromatic substitution , the transition state leading to the sigma complex would resemble the structure of the intermediate itself, with the electrophile partially bonded to the 5-position of the thiophene ring. The charge distribution in this transition state would be significantly influenced by the push-pull nature of the amino and methanesulfonyl groups.
Computational methods like Density Functional Theory (DFT) are instrumental in modeling such transition states. For instance, strategies like the growing string method (GSM) can be employed to identify transition state structures without requiring an initial guess, which is particularly useful for complex reactions. nih.gov Furthermore, it has been shown that for some reactions, like sulfa-Michael additions, the structures of reaction intermediates can be excellent predictors of reactivity, potentially obviating the need for computationally expensive transition state calculations. nih.gov
Role of Catalysts and Reaction Conditions
The choice of catalysts and reaction conditions is crucial in directing the outcome of chemical transformations involving this compound and its analogues.
In the synthesis of the 2-aminothiophene core via the Gewald reaction , a base catalyst is essential. Amines such as morpholine (B109124), triethylamine, or diethylamine (B46881) are commonly used. chemguide.co.uk The role of the base is to deprotonate the active methylene (B1212753) compound, initiating the Knoevenagel condensation. The reaction conditions typically involve heating the reactants with elemental sulfur in a suitable solvent like ethanol (B145695) or DMF.
For acylation reactions , the conditions often involve using the acylating agent (e.g., acetic anhydride or an acyl chloride) both as a reagent and a solvent, sometimes with the addition of a base like pyridine (B92270) to neutralize the acid byproduct. mdpi.com
In cross-coupling reactions , which would involve derivatization of the thiophene ring, transition metal catalysts are paramount. For example, in Suzuki-Miyaura cross-coupling reactions of bromo-thiophenes with boronic acids, a palladium(0) catalyst is typically used in the presence of a base such as potassium phosphate. nih.gov The specific ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.
The following table summarizes typical catalysts and conditions for reactions involving the 2-aminothiophene scaffold:
| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Reference |
| Gewald Synthesis | Base (e.g., Morpholine, Triethylamine) | Ethanol, DMF | Reflux | chemguide.co.uk |
| Acylation | Acetic Anhydride | Acetic Anhydride | Reflux | mdpi.com |
| Suzuki Coupling | Pd(0) catalyst, Base (e.g., K3PO4) | 1,4-Dioxane | Elevated | nih.gov |
This table presents generalized conditions for reactions of the 2-aminothiophene scaffold and may require optimization for this compound.
Stereochemical Outcomes of Reactions
As this compound is an achiral molecule, discussions of stereochemical outcomes are relevant only when it reacts to form a chiral product or when it is used as a resolving agent. There is currently no specific literature detailing the stereochemical outcomes of reactions involving this compound.
However, if the amine were to react with a chiral electrophile, the formation of diastereomers would be possible. The facial selectivity of such a reaction would depend on the steric hindrance around the nucleophilic nitrogen and the nature of the electrophile.
In a broader context, stereoselectivity is a key consideration in modern organic synthesis. For example, in the synthesis of α-aminophosphonates, the addition of phosphites to chiral imines can proceed with high diastereoselectivity. This is often rationalized by the formation of a chelated intermediate that directs the nucleophilic attack to a specific face of the imine. While not directly related to this compound, these principles would apply if it were incorporated into a synthetic route to a chiral molecule.
Advanced Applications in Organic Synthesis and Chemical Research
A Versatile Building Block for Complex Heterocyclic Systems
The unique structural arrangement of 3-Methanesulfonylthiophen-2-amine, featuring both a nucleophilic amino group and an electron-withdrawing methanesulfonyl group on a thiophene (B33073) ring, renders it a highly valuable and versatile building block in organic synthesis. This combination of functional groups allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic systems.
Construction of Fused Thiophene Derivatives
The synthesis of fused thiophene systems, such as thieno[3,2-b]thiophenes, is of significant interest due to their applications in organic electronics. mdpi.combeilstein-journals.orgencyclopedia.pubmdpi.comresearchgate.netnih.gov The 2-amino group of this compound can serve as a handle for the construction of an adjacent fused ring. While direct examples involving this specific compound are not extensively documented, the general reactivity of 2-aminothiophenes suggests several potential pathways. researchgate.net
One common strategy involves the reaction of the amino group with a suitable dielectrophile. For instance, condensation reactions with α-haloketones or related compounds can lead to the formation of a new heterocyclic ring fused to the thiophene core. The electron-withdrawing nature of the methanesulfonyl group can influence the reactivity of the thiophene ring and the amino group, potentially requiring tailored reaction conditions.
Table 1: Potential Reactions for Fused Thiophene Synthesis
| Reactant for Amino Group | Resulting Fused System | Potential Application |
| α-Haloketone | Thieno[3,2-b]pyrrole derivative | Organic semiconductors |
| β-Ketoester | Thieno[3,2-b]pyridine derivative | Medicinal chemistry scaffolds |
| Isothiocyanate | Thieno[3,2-d]pyrimidine derivative | Biologically active compounds |
Synthesis of Polysubstituted Thiophenes
This compound is an excellent starting point for the synthesis of polysubstituted thiophenes. The amino group can be readily modified or replaced, and the methanesulfonyl group can act as a directing group for further substitutions on the thiophene ring.
The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. Diazotization, followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents at the 2-position. Furthermore, the inherent reactivity of the thiophene ring, influenced by both the amino and sulfonyl groups, can be exploited for electrophilic substitution reactions, leading to further functionalization at other positions of the ring. The Gewald reaction is a widely recognized method for the synthesis of 2-aminothiophenes, which are precursors to many polysubstituted thiophenes. umich.edunih.govnih.gov
A Precursor for Advanced Organic Materials
The development of novel organic materials with tailored electronic and optical properties is a rapidly growing field of research. Thiophene-containing molecules and polymers are at the forefront of this development, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). thieme-connect.comnih.govacs.orgthieme-connect.com
Monomers for Polymer Synthesis
The amino group on this compound provides a reactive site for polymerization. It can participate in condensation polymerization reactions with appropriate co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The resulting polymers would incorporate the electron-rich thiophene ring and the polar methanesulfonyl group into the polymer backbone, which could impart interesting electronic and physical properties.
The polymerization of thiophene derivatives is a key method for creating conductive polymers. tandfonline.comwikipedia.orgnih.gov While direct polymerization of this compound might be challenging due to the deactivating effect of the sulfonyl group, it could be derivatized into a more reactive monomer. For example, conversion of the amino group to a more reactive functional group could facilitate polymerization.
Table 2: Potential Polymerization Pathways
| Co-monomer | Polymer Type | Potential Properties |
| Diacyl chloride | Polyamide | High thermal stability, specific solubility |
| Diisocyanate | Polyurea | Hydrogen bonding networks, ordered structures |
| Terephthalaldehyde | Polyazomethine | Conjugated systems, potential conductivity |
Components in Optoelectronic Materials
Even as a small molecule, this compound and its derivatives have potential applications in optoelectronic devices. The combination of an electron-donating amino group and an electron-withdrawing methanesulfonyl group on the thiophene ring creates a "push-pull" system. Such systems often exhibit interesting photophysical properties, including strong absorption and fluorescence, making them suitable for use as emitters or dopants in OLEDs. beilstein-journals.org
Furthermore, the polarity introduced by the methanesulfonyl group could influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic materials. By modifying the substituents on the amino group, the electronic properties and molecular packing can be fine-tuned to optimize device performance.
Probes for Chemical Biology Studies
Chemical probes are small molecules used to study biological systems. nih.govresearchgate.net The 2-aminothiophene scaffold is a known "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of biologically active compounds. nih.govmdpi.commdpi.com
The unique electronic properties and the potential for derivatization make this compound an interesting candidate for the development of chemical probes. The amino group can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to allow for visualization or isolation of biological targets. The methanesulfonyl group can influence the binding affinity and selectivity of the molecule for its target.
For instance, derivatives of this compound could be designed to target specific enzymes or receptors. The interaction of the probe with its target could be monitored through changes in fluorescence or other spectroscopic signals, providing valuable insights into biological processes.
Investigation of Molecular Interactions with Biomolecules
The study of how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. The structural features of this compound suggest its potential to engage in various non-covalent interactions with biomolecules such as proteins and nucleic acids. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. Furthermore, the thiophene ring can participate in π-stacking interactions with aromatic residues in proteins.
While direct studies on this compound are limited, research on analogous 2-aminothiophene derivatives provides insights into their potential biomolecular interactions. For instance, various 2-aminothiophene derivatives have been investigated for their binding to different biological targets, often revealing the importance of the amino and other substituent groups in defining the binding affinity and selectivity.
Tools for Enzyme Inhibition Mechanism Research
2-Aminothiophene derivatives have been identified as scaffolds for the development of various enzyme inhibitors. bldpharm.com The specific substitution pattern in this compound, particularly the potent electron-withdrawing methanesulfonyl group, can significantly influence its electronic properties and, consequently, its ability to interact with enzyme active sites. This makes it a valuable tool for probing the active sites of enzymes and for studying enzyme inhibition mechanisms without making therapeutic claims.
For example, studies on related 2-aminothiophene derivatives have shown inhibitory activity against enzymes like Staphylococcus aureus efflux pump proteins. bldpharm.com The introduction of a methanesulfonyl group at the 3-position could modulate this activity, providing a means to study the structure-activity relationships and the specific interactions required for inhibition.
Table 1: Representative Enzyme Inhibition Data for Analogous 2-Aminothiophene Derivatives
| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |
| 2-Aminothiophene-3-carbonitriles | Acetylcholinesterase | IC₅₀ = 0.124 nM | researchgate.net |
| 2-Amino-3-aroyl-thiophenes | Human A₁ Adenosine Receptor (Allosteric Enhancers) | - | mdpi.com |
| 2-Amino-3-acyl-tetrahydrobenzothiophenes | E. coli Biofilm Formation | Low micromolar inhibitors | mdpi.com |
This table presents data for analogous compounds to illustrate the potential of the 2-aminothiophene scaffold in enzyme inhibition research. Data for this compound is not currently available.
Modulators of Biochemical Pathways
Small molecules that can modulate biochemical pathways are invaluable tools for understanding cellular processes. Derivatives of 2-aminothiophene have been reported as modulators of important signaling pathways. For instance, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in metabolic regulation. nih.govnih.gov
The electronic nature of the substituents on the thiophene ring plays a crucial role in this modulatory activity. The methanesulfonyl group in this compound, being a strong electron-withdrawing group, is expected to significantly alter the electron distribution within the molecule compared to other reported 2-aminothiophene PAMs. Studying its effect on biochemical pathways could therefore provide valuable insights into the structural requirements for pathway modulation.
Ligand Design in Coordination Chemistry and Catalysis
The field of coordination chemistry and catalysis heavily relies on the design of ligands that can effectively bind to metal centers and influence their reactivity. The structure of this compound incorporates several features that make it a promising candidate for ligand design.
Chelation Properties with Metal Centers
This compound possesses multiple potential coordination sites for metal ions. The primary amino group and the sulfur atom of the thiophene ring can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. nih.gov The oxygen atoms of the methanesulfonyl group could also potentially participate in coordination, leading to different binding modes.
The chelation properties are influenced by the electronic effects of the substituents. The electron-withdrawing methanesulfonyl group would decrease the basicity of the amino group, which might affect its coordination strength compared to other 2-aminothiophene ligands. However, this electronic modulation can also be advantageous in fine-tuning the electronic properties of the resulting metal complex.
Table 2: Potential Coordination Sites and Chelation Modes
| Potential Donor Atoms | Possible Chelation Mode | Resulting Chelate Ring Size |
| Amino Nitrogen, Thiophene Sulfur | Bidentate | 5-membered |
| Amino Nitrogen, Sulfonyl Oxygen | Bidentate | 6-membered |
This table outlines the theoretical chelation possibilities for this compound.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from 2-aminothiophene-based ligands have potential applications in both homogeneous and heterogeneous catalysis. The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the thiophene ring is a key advantage.
In homogeneous catalysis, soluble metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic properties imparted by the methanesulfonyl group could influence the catalytic activity and selectivity of the metal center.
For heterogeneous catalysis, the ligand could be immobilized on a solid support. The resulting material could then be used as a recyclable catalyst. The presence of the sulfonyl group might also enhance the interaction of the catalytic species with the support. While direct catalytic applications of this specific compound are yet to be reported, the broader class of thiophene-containing ligands has shown promise in various catalytic reactions.
Q & A
Q. What are the optimal synthetic routes for 3-Methanesulfonylthiophen-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of 3-aminothiophene derivatives. A common approach is the oxidation of 3-methylthio-thiophen-2-amine using oxidizing agents like hydrogen peroxide in acidic media or meta-chloroperbenzoic acid (mCPBA) to introduce the methanesulfonyl group. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) significantly influence yield. For example, using dichloromethane as a solvent at 0–5°C minimizes side reactions like over-oxidation to sulfones . Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Oxidizing Agent | H₂O₂ (30%) or mCPBA |
| Yield | 65–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR confirms the presence of the aromatic thiophene ring (δ 6.8–7.5 ppm) and the methanesulfonyl group (singlet at δ 3.2–3.5 ppm for CH₃). ¹³C NMR detects the sulfonyl carbon at δ 42–45 ppm .
- IR : Strong absorption bands at 1150–1300 cm⁻¹ (S=O asymmetric stretching) and 1350–1450 cm⁻¹ (S=O symmetric stretching) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 192.1 (calculated for C₅H₇NO₂S₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust .
- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model the electron-withdrawing effect of the sulfonyl group, which activates the thiophene ring for electrophilic substitution at the 5-position. Fukui indices and molecular electrostatic potential maps help identify reactive sites . Example Case Study :
- Substitution with Amines : DFT predicts a 15 kcal/mol activation barrier for nucleophilic attack at the 5-position, aligning with experimental yields of 70–80% .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
Discrepancies in solubility (e.g., 22 mg/mL in DMSO vs. 8 mg/mL in methanol) may arise from impurities or hydration states. Researchers should:
Purify via recrystallization (ethanol/water, 1:1).
Characterize purity via HPLC (C18 column, 95:5 acetonitrile/water).
Validate solubility using UV-Vis spectroscopy (λ_max = 270 nm) .
Q. What strategies mitigate side reactions during functionalization of this compound?
The sulfonyl group can deactivate the ring, but undesired sulfone formation or dimerization may occur. Strategies include:
- Protection of Amine : Use Boc anhydride to temporarily protect the -NH₂ group, reducing unwanted coupling .
- Low-Temperature Reactions : Maintain ≤−10°C during lithiation to prevent ring-opening .
Q. What in vitro assays are suitable for evaluating its bioactivity in antimicrobial research?
- MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (0.5–128 µg/mL).
- Mechanistic Studies : Fluorescence assays with SYTOX Green detect membrane disruption. IC₅₀ values correlate with sulfonyl group electronegativity .
Q. How can HPLC-MS methods be optimized for quantifying trace impurities in synthesized batches?
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase : Gradient from 5% to 95% acetonitrile in 0.1% formic acid over 20 minutes.
- Detection : ESI+ mode, monitoring m/z 192.1 (parent) and 176.1 (desulfonated impurity) .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa values of the sulfonyl group?
Literature pKa values range from 1.8–2.5. Differences arise from solvent effects (aqueous vs. DMSO). Use potentiometric titration in 0.1 M KCl to standardize measurements. Computational tools (e.g., ACD/Labs) predict pKa = 2.1 ± 0.3, consistent with experimental data .
Q. Why do some studies report low yields in cross-coupling reactions with this compound?
The sulfonyl group’s electron-withdrawing nature can inhibit Pd-catalyzed couplings. Solutions:
- Additives : Use silver oxide (Ag₂O) to scavenge sulfide byproducts.
- Ligand Optimization : Bulky ligands like XPhos enhance oxidative addition efficiency (yield improvement: 40% → 75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
